molecular formula C18H15NO3 B2894436 (5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate CAS No. 343374-52-7

(5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate

Cat. No.: B2894436
CAS No.: 343374-52-7
M. Wt: 293.322
InChI Key: XBGXBTSOKBROCI-UHFFFAOYSA-N
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Description

(5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate: is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a phenyl group attached to the oxazole ring and a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate typically involves the reaction of 4-methylbenzoic acid with (5-phenyl-1,2-oxazol-3-yl)methanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Phenolic derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Chemistry: (5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Comparison with Similar Compounds

    (5-Phenyl-1,2-oxazol-3-yl)methyl benzoate: Similar structure but lacks the methyl group on the benzoate moiety.

    (5-Phenyl-1,2-oxazol-3-yl)methyl 4-chlorobenzoate: Similar structure but has a chlorine atom instead of a methyl group on the benzoate moiety.

    (5-Phenyl-1,2-oxazol-3-yl)methyl 4-nitrobenzoate: Similar structure but has a nitro group instead of a methyl group on the benzoate moiety.

Uniqueness: The presence of the methyl group on the benzoate moiety in (5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate imparts unique chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-13-7-9-15(10-8-13)18(20)21-12-16-11-17(22-19-16)14-5-3-2-4-6-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGXBTSOKBROCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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